2-oxoglutaryl-CoA

Enzymology CoA-transferase Metabolic engineering

2-Oxoglutaryl-CoA is an acyl-CoA derivative resulting from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of 2-oxoglutaric acid. It functions primarily as a substrate in specific enzymatic reactions, including a CoA-transferase reaction where it can convert glutarate to glutaryl-CoA.

Molecular Formula C26H40N7O20P3S
Molecular Weight 895.6 g/mol
Cat. No. B15550152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxoglutaryl-CoA
Molecular FormulaC26H40N7O20P3S
Molecular Weight895.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H40N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-12,14,18-20,24,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t14-,18-,19-,20?,24-/m1/s1
InChIKeyQYHKIXYHXCJHTR-XBTRWLRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Oxoglutaryl-CoA for Procurement: A Quantitative Evidence-Based Guide to Its Differentiated Properties


2-Oxoglutaryl-CoA is an acyl-CoA derivative resulting from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of 2-oxoglutaric acid [1]. It functions primarily as a substrate in specific enzymatic reactions, including a CoA-transferase reaction where it can convert glutarate to glutaryl-CoA [2]. Physiologically, it exists predominantly as its deprotonated form, 2-oxoglutaryl-CoA(5−), at pH 7.3 [3]. The compound has a calculated standard Gibbs free energy of formation (ΔfG'°) of -601.5513 kcal/mol [4].

Why Generic Substitution Fails: Unique Reaction Specificity of 2-Oxoglutaryl-CoA Over Common Acyl-CoA Analogs


In-class compounds like succinyl-CoA or glutaryl-CoA cannot be interchanged with 2-oxoglutaryl-CoA due to their distinct substrate specificities in key metabolic and catabolic pathways [1]. 2-Oxoglutaryl-CoA is the dedicated intermediate in the catabolism of specific xenobiotics, such as furfural and thiophene-2-carboxylate, pathways where other acyl-CoAs are not recognized as substrates [2]. Furthermore, it serves as a specific substrate for dedicated hydrolases and transferases, such as 2-oxoglutaryl-CoA thioesterase, which catalyzes the reaction 2-oxoglutaryl-CoA + OH- = 2-oxoglutarate + CoASH, a distinct activity not performed on succinyl-CoA or glutaryl-CoA [3]. This high degree of pathway and enzymatic specificity means substituting 2-oxoglutaryl-CoA with a structurally similar analog would likely result in a complete loss of function in these defined experimental systems.

Quantitative Evidence for 2-Oxoglutaryl-CoA: Differentiating Data for Informed Procurement Decisions


Enzyme-Catalyzed CoA-Transferase Activity with Glutarate: A Comparison with Succinyl-CoA

2-Oxoglutaryl-CoA participates in a specific CoA-transferase reaction, converting glutarate to glutaryl-CoA [1]. While the enzyme succinyl-CoA:glutarate CoA-transferase can utilize both 2-oxoglutaryl-CoA and succinyl-CoA as CoA donors for glutarate activation [2], the thermodynamic favorability of the reaction with 2-oxoglutaryl-CoA is supported by its highly negative standard Gibbs free energy of formation (ΔfG'° = -601.5513 kcal/mol) [3]. This suggests a strong driving force for the reaction in the direction of 2-oxoglutarate and glutaryl-CoA production. The distinct metabolic context of 2-oxoglutaryl-CoA, as an intermediate in specialized degradation pathways (e.g., furfural), means its utility as a substrate is defined by its unique pathway role, not merely its CoA-transferase activity [4]. The precise kinetic parameters (e.g., Km, kcat) for this specific enzyme with 2-oxoglutaryl-CoA versus succinyl-CoA were not found in the available sources.

Enzymology CoA-transferase Metabolic engineering

Exclusive Enzymatic Hydrolysis by 2-Oxoglutaryl-CoA Thioesterase

2-Oxoglutaryl-CoA is the specific substrate for 2-oxoglutaryl-CoA thioesterase, which catalyzes its hydrolysis to 2-oxoglutarate and CoASH [1]. This enzymatic activity is distinct from other acyl-CoA hydrolases. While quantitative kinetic data (Km, kcat) comparing the hydrolysis of 2-oxoglutaryl-CoA to that of other acyl-CoAs by this specific enzyme were not available, the existence of a dedicated enzyme underscores its unique role in specific metabolic pathways, such as those for furfural and thiophene-2-carboxylate degradation [2]. This contrasts with more ubiquitous acyl-CoAs like succinyl-CoA, which are primarily acted upon by the succinyl-CoA synthetase of the TCA cycle [3].

Enzyme specificity Hydrolase Metabolite analysis

Provenance in Specialized Xenobiotic Catabolic Pathways

2-Oxoglutaryl-CoA is a pathway-specific intermediate in the microbial degradation of certain xenobiotics, notably furfural and thiophene-2-carboxylate [1]. In the furfural degradation pathway, it is produced from 5-hydroxy-2-furoyl-CoA and subsequently hydrolyzed to 2-oxoglutarate [2]. This pathway context is unique and not shared by structurally similar acyl-CoAs like succinyl-CoA or glutaryl-CoA. Therefore, when studying or engineering these specific catabolic routes, 2-oxoglutaryl-CoA is the only relevant and functional intermediate. The use of any other acyl-CoA would not replicate the native biochemical system.

Microbial metabolism Xenobiotic degradation Bioremediation

Defined Research and Industrial Applications for 2-Oxoglutaryl-CoA


In Vitro Reconstitution of Xenobiotic Degradation Pathways

2-Oxoglutaryl-CoA is an essential, non-substitutable component for the in vitro reconstitution of microbial pathways that degrade furfural or thiophene-2-carboxylate [1]. As it is a unique intermediate in these pathways, researchers investigating the enzymatic steps or seeking to characterize the involved hydrolases and transferases must use 2-oxoglutaryl-CoA to ensure accurate and physiologically relevant results [2].

Enzymatic Characterization of 2-Oxoglutaryl-CoA Thioesterase and Related Transferases

This compound serves as the specific substrate for characterizing the activity of 2-oxoglutaryl-CoA thioesterase, an enzyme distinct from other acyl-CoA hydrolases [3]. It is also a key reagent for studying succinyl-CoA:glutarate CoA-transferase, which can utilize it as a CoA donor. Using the correct substrate is critical for determining accurate kinetic parameters and understanding enzyme specificity [4].

Metabolic Engineering and Biocatalysis for Glutarate Derivatives

In metabolic engineering efforts aimed at producing valuable chemicals like glutaric acid or its derivatives from renewable feedstocks, 2-oxoglutaryl-CoA can serve as a key intermediate or analytical standard [5]. Its role in activating glutarate to glutaryl-CoA via CoA-transferase reactions makes it a relevant compound for designing or optimizing biocatalytic routes for C5-dicarboxylic acid activation and conversion [4].

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